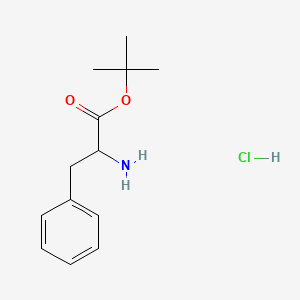

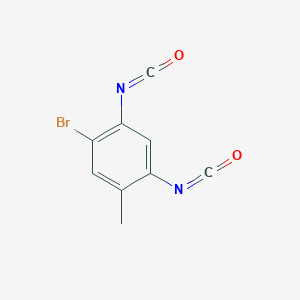

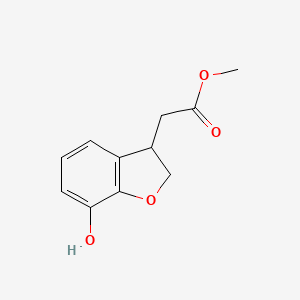

![molecular formula C39H50Cl2F3N3O2Ru B6355107 [1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride CAS No. 1212008-99-5](/img/structure/B6355107.png)

[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a type of N-heterocyclic carbene (NHC) complex. NHCs are a class of organic compounds featuring a nitrogen atom bound within a heterocyclic compound. They are often used as ligands in the field of organometallic chemistry .

Molecular Structure Analysis

NHCs typically have a divalent carbon atom in a five-membered ring, with nitrogen atoms adjacent to the carbon . The specific structure of your compound would depend on the exact arrangement and bonding of its constituent atoms.Chemical Reactions Analysis

NHCs are known for their strong sigma-donor and weak pi-acceptor properties, making them useful in various catalytic applications . They can participate in a variety of reactions, including cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of NHCs can vary widely depending on their exact structure. Some general properties include good thermal stability and solubility in organic solvents .Scientific Research Applications

Olefin Metathesis Catalyst

This compound is part of a series of ruthenium complexes utilized in olefin metathesis reactions. Olefin metathesis is a powerful chemical reaction used for the formation and manipulation of carbon-carbon double bonds, which is a fundamental aspect in the synthesis of various organic compounds. For instance, its application in the thermally induced ring-opening metathesis polymerization of dicyclopentadiene showcases its role in facilitating polymer synthesis through metathesis reactions under elevated temperatures, indicating a potential for industrial applications in polymer manufacturing (Pump et al., 2015).

Catalysis in Alkyne Hydration

This ruthenium compound is also involved in the catalysis of alkyne hydration reactions. Specifically, it has been found to catalyze the hydration of alkynes under solvent- and acid-free conditions, contributing to more environmentally friendly and efficient methodologies in organic synthesis. The presence of the N-heterocyclic carbene (NHC) ligands in the complex plays a crucial role in its catalytic activity, emphasizing the importance of ligand design in the development of efficient catalysts (Gatto et al., 2018).

Polymer Ionomer Synthesis

Another research application of this compound is in the synthesis of new polymer ionomers via ring-opening metathesis polymerization (ROMP). The study highlights the potential of using such ruthenium complexes in the creation of high molecular weight copolymers, which can be further modified to produce materials with specific properties, such as ionomers with fluoro-sulfonic acid pendant groups. This opens up possibilities in developing new materials for various applications, including membrane technology and ion exchange resins (Santiago et al., 2014).

Safety And Hazards

Future Directions

properties

IUPAC Name |

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2.C12H12F3NO2.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(2)18-10-5-4-9(6-8(10)3)16-11(17)12(13,14)15;;;/h9-14,18-21H,15-16H2,1-8H3;3-7H,1-2H3,(H,16,17);2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUOIAIRKSRWAN-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)NC(=O)C(F)(F)F)OC(C)C)(Cl)Cl)C4=C(C=CC=C4C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50Cl2F3N3O2Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

821.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride | |

CAS RN |

1212008-99-5 |

Source

|

| Record name | [1,3-Bis (2,6-diisopropylphenyl) - 2-imidazolidinyliden] dichloro [(2-isopropoxy) (5-trifluoroacetamido) benzyliden]] ruthenium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

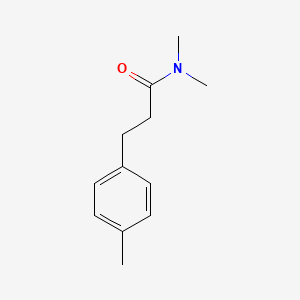

![7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B6355057.png)

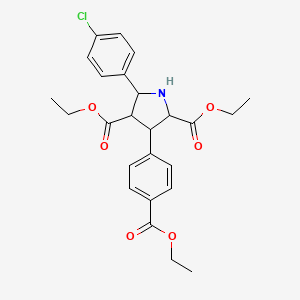

![1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6355073.png)

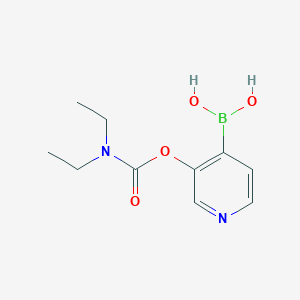

![cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid t-butyl ester](/img/structure/B6355082.png)

![6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde](/img/structure/B6355087.png)

![(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid t-butyl ester oxalate](/img/structure/B6355102.png)